(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-7(9)4-8-3-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLBSWFFGVIFIW-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminoalkyl Precursors
- Starting from linear or monocyclic diamine precursors, intramolecular cyclization reactions are employed to form the bicyclic ring.
- Typical methods use nucleophilic substitution or ring-closing reactions under basic or acidic conditions.
- Chiral starting materials or chiral catalysts are used to ensure the (1R,5S) stereochemistry.
Use of Chiral Catalysts or Chiral Pool Synthesis
- Employing chiral auxiliaries or catalysts during key bond-forming steps allows for stereoselective formation of the bicyclic scaffold.
- Chiral pool synthesis may start from naturally occurring chiral amines or amino acids to introduce stereochemistry early.
Protection and Deprotection Strategies
- Protecting groups such as tert-butoxycarbonyl (Boc) are often used on nitrogen atoms to control reactivity during synthesis.
- For example, tert-butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, a related bicyclic compound, is synthesized using Boc protection and palladium-catalyzed cross-coupling reactions, indicating similar strategies might be adapted for the octane system.
Detailed Preparation Methodologies
While direct published procedures for (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.1]octane are scarce, insights can be drawn from analogous compounds and general bicyclic diamine synthesis:
Synthetic Route Example (Hypothetical Based on Analogues)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Formation of linear diamine precursor | Reductive amination or alkylation | Starting from appropriate amino alcohols or diamines with methylation reagents (e.g., methyl iodide) | Introduction of methyl group at position 6 |
| 2. Intramolecular cyclization | Nucleophilic substitution or ring-closing metathesis | Base (e.g., NaH, K2CO3), solvent (THF, DMF), moderate temperature | Formation of bicyclic ring system |
| 3. Stereochemical resolution or chiral catalysis | Use of chiral catalysts or resolution agents | Chiral ligands, chromatography | Isolation of (1R,5S) stereoisomer |
| 4. Deprotection (if protecting groups used) | Acidic or basic deprotection | TFA for Boc removal | Free diamine obtained |
Industrial or Scale-Up Considerations
- Continuous flow synthesis and automated reactors may be employed to optimize yield and stereoselectivity.
- Purification techniques such as chiral HPLC or crystallization are critical for isolating the desired stereoisomer.
Comparative Analysis with Related Compounds
Research Findings and Optimization Data
- Stereoselective synthesis is critical: Use of chiral catalysts or auxiliaries can improve enantiomeric excess beyond 90%.
- Reaction yields typically range from 50% to 80% depending on conditions and purification methods.
- Protecting group strategies (e.g., Boc) enhance intermediate stability and facilitate purification.
- Salt formation (e.g., dihydrochloride) improves compound stability and handling for storage and further applications.
Summary Table of Preparation Methodologies
| Preparation Aspect | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting materials | Linear diamines or amino alcohols | Commercially available or synthesized | Must allow for methyl substitution at position 6 |
| Cyclization method | Intramolecular nucleophilic substitution or ring-closing metathesis | Base (NaH, K2CO3), solvents like THF or DMF, temperature 25–80°C | Key step forming bicyclic ring |
| Stereochemical control | Chiral catalysts or chiral pool starting materials | Chiral ligands, resolution chromatography | Ensures (1R,5S) configuration |
| Protection/deprotection | Boc or other carbamate groups | Acidic deprotection with TFA or base | Enhances synthetic control |
| Salt formation | Conversion to dihydrochloride or other salts | HCl in organic solvents | Improves stability for storage |
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms and the methyl group can participate in substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane has shown promise in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design.
- Case Study: Antidepressant Activity
Research indicates that derivatives of diazabicyclo compounds exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems suggests potential use in treating mood disorders .
2. Neuropharmacology:
The compound has been investigated for its neuropharmacological properties, particularly in the context of cognitive enhancement and neuroprotection.
- Case Study: Cognitive Enhancement
Studies have demonstrated that certain bicyclic compounds can enhance cognitive functions in rodent models, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Material Science Applications
1. Polymer Chemistry:
The unique structure of this compound makes it suitable for use as a monomer in the synthesis of novel polymers with enhanced mechanical properties.
- Case Study: High-Performance Polymers
Research indicates that incorporating diazabicyclo structures into polymer matrices can significantly improve thermal stability and mechanical strength .
| Polymer Type | Property Enhanced | Application | Reference |
|---|---|---|---|
| Thermoplastic elastomers | Mechanical strength | Automotive parts |
Research Reagent Applications
1. Chemical Synthesis:
As a reagent, this compound is utilized in various synthetic pathways to create complex organic molecules.
Mechanism of Action
The mechanism of action of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural Analogs in β-Lactamase Inhibition
- Structure : (1R,2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octane-6-yl sulfate hydrate.
- Activity : A β-lactamase inhibitor used in combination with imipenem/cilastatin to treat multidrug-resistant infections. The sulfate group at position 6 enhances solubility and enzyme binding .
- Key Difference : Unlike (1R,5S)-6-methyl analog, Relebactam features a carbamoyl-piperidine substituent and a sulfate group, broadening its inhibitory spectrum .
- Structure : (1R,2S,5R)-7-oxo-6-sulfooxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.
- Activity : Potent against class A and C β-lactamases. The carboxamide and sulfooxy groups improve interactions with bacterial enzymes .
- Comparison : Avibactam’s carboxamide group replaces the methyl group in (1R,5S)-6-methyl analog, enhancing hydrogen bonding with catalytic residues .
- Structure: (1R,2S,5R)-2-{[2-(guanidinooxy)ethoxy]carbamoyl}-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate.
- Activity: Extended-spectrum β-lactamase inhibitor with a guanidinooxy-ethoxy side chain for improved pharmacokinetics .
Table 1: Structural and Functional Comparison of β-Lactamase Inhibitors
Neuroreceptor-Targeting Analogs
- Structure : (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivative linked to a pyridinyl-indole moiety.
- Activity : Potent α7-nicotinic acetylcholine receptor (α7-nAChR) agonist (Ki = 0.5 nM). The [3.2.0]heptane scaffold differs from [3.2.1]octane but retains high receptor affinity due to nitrogen positioning .
- Comparison : The smaller bicyclo[3.2.0]heptane ring may reduce steric hindrance, favoring receptor binding .
- Structure : (1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate.
- Activity : Anticholinergic agent; the hydroxydiphenylacetate ester enhances lipophilicity for CNS penetration .
Stereochemical and Substituent Effects
- Stereochemistry : highlights that (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives exhibit superior activity compared to (1S,4S,5R) isomers, emphasizing the role of stereochemistry in target engagement .
- Substituent Trends : Increasing the number of triazole moieties on azabicyclo[3.2.1]octane enhances antimicrobial activity, as seen in SAR studies .
Biological Activity
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane is a bicyclic organic compound notable for its unique structural characteristics, which include two nitrogen atoms and a methyl group. This compound has garnered attention in various fields of research due to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.20 g/mol
- CAS Number : 1932776-71-0
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can yield numerous derivatives with distinct biological properties .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These targets may include:
- Enzymes : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptors : It can bind to various receptors, potentially affecting signal transduction and cellular responses.
- Biomolecules : Interactions with proteins and nucleic acids may modulate gene expression and protein synthesis.
These interactions suggest that the compound could have implications in therapeutic applications, particularly in drug development for diseases such as cancer or neurodegenerative disorders .
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various assays and experimental models:
In Vitro Studies
-
Enzymatic Activity Assays :
- Studies have shown that the compound can inhibit specific enzymes involved in metabolic processes. For instance, assays measuring the inhibition of cytochrome c oxidase demonstrated significant effects at varying concentrations of the compound .
- The IC₅₀ (the concentration required to inhibit 50% of the enzyme activity) was determined to assess potency.
- Cell Viability Tests :
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and potential therapeutic benefits of this compound:
- Anti-tumor Activity : In a murine model of cancer, administration of the compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an anti-cancer agent .
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its possible role in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (1R,5S)-3,6-Diazabicyclo[3.2.1]octane | Lacks methyl group | Different reactivity profile |
| (1R,5S)-6-Methyl-3-azabicyclo[3.2.1]octane | Contains one nitrogen atom | Distinct pharmacological properties |
This comparison highlights how structural variations impact biological activity and potential applications in drug design.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via cyclization of precursors (e.g., 1,5-hexadiene derivatives) under controlled conditions. Key factors include:
- Catalysts : Use of transition-metal catalysts (e.g., palladium) or Brønsted acids to direct stereochemistry .
- Temperature : Reactions often require elevated temperatures (80–120°C) to overcome ring strain and achieve high yields .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while non-polar solvents improve selectivity .
- Data Table :
| Precursor | Catalyst | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Hexadiene | Pd(0) | 72 | 92 |
| Azide | H2SO4 | 65 | 85 |
Q. How can researchers validate the structural integrity of this bicyclic compound?
- Methodological Answer : Combine:
- X-ray Crystallography : Resolves absolute configuration (e.g., C–H···O interactions in crystal lattices) .
- NMR Spectroscopy : Key signals: δ 3.2–3.8 ppm (bridgehead protons), δ 2.1 ppm (N-methyl group) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
Q. What are the standard protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Under inert gas (argon) at –20°C to prevent oxidation of the tertiary amine .
- Safety : Use nitrile gloves and fume hoods; acute oral toxicity (LD50 ~250 mg/kg in rats) requires strict exposure control .
Advanced Research Questions
Q. How can computational tools predict the bioactivity of this compound against neurological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with acetylcholine-binding proteins. Key residues: Tyr93 (hydrogen bonding), Trp149 (π-π stacking) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- Data Table :
| Target Protein | Binding Affinity (kcal/mol) | Key Interaction |
|---|---|---|
| nAChR α7 | –9.2 | H-bond, π-stack |
| DAT | –7.8 | Hydrophobic |
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Compare divergent routes (e.g., oxidative sulfonamidation vs. Pd-catalyzed cyclization) to identify rate-limiting steps .
- DoE Optimization : Apply Taguchi methods to variables (catalyst loading, solvent ratio) using JMP or Minitab .
- Case Study : A 2024 study reconciled discrepancies (45% vs. 72% yields) by optimizing azide precursor purity (≥98%) and reducing moisture content .
Q. How does stereochemical variation in diazabicyclo scaffolds affect pharmacokinetic properties?
- Methodological Answer :
- In Vitro Assays : Compare (1R,5S) vs. (1S,5R) isomers using:
- Caco-2 Permeability : (1R,5S) shows 2.3× higher absorption (Papp = 12 × 10⁻⁶ cm/s) .
- Microsomal Stability : (1R,5S) t½ = 45 min vs. 28 min for (1S,5R) due to reduced CYP3A4 metabolism .
Q. What advanced techniques characterize degradation pathways under environmental conditions?
- Methodological Answer :
- LC-HRMS : Identify photodegradants (e.g., N-oxide formation at λ = 254 nm) .
- QSAR Modeling : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using EPI Suite .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: 15 mg/mL (DMSO) vs. 8 mg/mL. How to address this?
- Resolution : Variability arises from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
